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molecular formula C19H17NO4 B8527995 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid

4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid

Cat. No. B8527995
M. Wt: 323.3 g/mol
InChI Key: SLKJBXYDOUKCBF-UHFFFAOYSA-N
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Patent
US06924300B2

Procedure details

A mixture of methyl 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)phenylacetate (23.2 g), lithium hydroxide monohydrate (4.33 g), tetrahydrofuran (100 ml), water (60 ml) and methanol (40 ml) was stirred at room temperature for 1 hour. 1N hydrochloric acid (103 ml) was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from acetone to obtain 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid (21.9 g, yield 98%). m.p. 181-183° C.
Name
methyl 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)phenylacetate
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]([O:24]C)=[O:23])=[CH:17][CH:16]=1.O.[OH-].[Li+].O1CCCC1.Cl>CO.O>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH2:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:19][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)phenylacetate
Quantity
23.2 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=C1)CC(=O)OC
Name
lithium hydroxide monohydrate
Quantity
4.33 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
103 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining crystals were recrystallized from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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